bis(triethyltin)oxide

Descripción

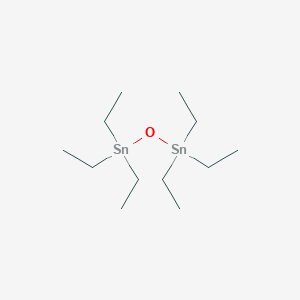

Structure

2D Structure

Propiedades

IUPAC Name |

triethyl(triethylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIULBFHXDPUWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)O[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149538 | |

| Record name | Distannoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-63-6 | |

| Record name | 1,1,1,3,3,3-Hexaethyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethyldistannoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triethyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethyldistannoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6T29DX3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Chemical Synthesis of Bis Triethyltin Oxide

Established Synthetic Pathways via Organoditin Precursors

A primary and well-established method for synthesizing bis(triethyltin)oxide involves the use of hexaethylditin as the starting material. This pathway centers on the cleavage of the tin-tin bond within the hexaethylditin molecule through oxidative processes.

Controlled Oxidation of Hexaethylditin: Reaction Conditions and Product Distribution

The controlled oxidation of hexaethylditin represents a direct route to this compound. This transformation hinges on the scission of the Sn-Sn bond and the subsequent formation of a Sn-O-Sn bridge. gelest.com The reaction's outcome and efficiency are highly dependent on the specific conditions employed, including the choice of oxidizing agent and the solvent system. A kinetic study on the oxidation of similar hexaalkylditins, such as hexabutylditin, with certain oxidizing agents has shown that the reaction follows second-order kinetics and results in the clean cleavage of the tin-tin bond. tdl.org

Role of Molecular Oxygen and Other Oxidizing Agents

Molecular oxygen (O₂) is a key oxidant for this transformation. core.ac.uk The reaction with dry oxygen can effectively cleave the Sn-Sn bond in hexaethylditin to yield the desired oxide. core.ac.uk The activation of molecular oxygen is a critical step in many selective oxidation processes, often facilitated by catalysts or specific reaction conditions to generate reactive oxygen species that initiate the bond cleavage. researchgate.netusd.edu

Beyond molecular oxygen, other oxidizing agents can be employed. These include peroxides and various metal complexes. gelest.comtdl.org For instance, the oxidation of hexaorganoditins has been studied using tris(1,10-phenanthroline)iron(III) perchlorate, which acts as a clean one-electron oxidant, leading to the cleavage of the distannane. tdl.org The choice of oxidant is crucial as it can influence the reaction rate and the formation of potential byproducts.

Interactive Table 1: Oxidation of Hexaorganoditins

Influence of Solvent Systems on Reaction Pathways

The solvent system plays a critical role in the oxidation of organometallic compounds. nih.gov The choice between protic and aprotic solvents can significantly alter reaction rates and product distribution due to differing intermolecular forces. frontiersin.org

Protic Solvents: These solvents can form hydrogen bonds with reactants or intermediates, potentially slowing down certain reaction steps. frontiersin.orgnih.gov This interaction can stabilize charged intermediates but may also hinder the approach of the oxidant.

Aprotic Solvents: The effect of aprotic solvents often correlates with their polarity. Polar aprotic solvents, such as acetonitrile, can facilitate reactions involving polar or charged species, as seen in the oxidation of hexabutylditin with an iron(III) complex. tdl.orgresearchgate.net Non-polar solvents may be preferred for reactions proceeding through non-polar intermediates.

The solvent can influence the reaction by affecting the solubility of the oxidant (like O₂), stabilizing transition states, or participating directly in the reaction mechanism. nih.gov

Radical-Mediated Pathways in Organoditin Transformations

The transformation of organoditins can also involve radical intermediates. ontosight.ai The tin-tin bond in hexaethylditin is susceptible to homolytic cleavage, which can be initiated by heat or ultraviolet light, to generate two triethylstannyl radicals (Et₃Sn•). ucl.ac.ukwikipedia.org

Reaction: Et₃Sn-SnEt₃ → 2 Et₃Sn•

These stannyl (B1234572) radicals are key intermediates in many organotin reactions. wikipedia.org In the context of oxidation, a radical chain mechanism can be proposed where a triethylstannyl radical reacts with an oxygen molecule to form a peroxyl radical (Et₃SnOO•). This radical can then react with another molecule of hexaethylditin to propagate the chain, ultimately leading to the formation of this compound.

Alternative and Novel Synthetic Approaches to this compound

Beyond the oxidation of distannanes, this compound can be synthesized through methods that build the molecule from smaller, monomeric triethyltin (B1234975) units.

Hydrolysis and Condensation Reactions of Triethyltin Species

A highly effective alternative route involves the hydrolysis of a suitable triethyltin precursor, typically triethyltin halide, to form triethyltin hydroxide (B78521), which then undergoes condensation. smolecule.com

The process occurs in two main steps:

Hydrolysis: Triethyltin chloride is reacted with a hydroxide source, such as sodium hydroxide in water, to produce triethyltin hydroxide. This reaction is a straightforward nucleophilic substitution at the tin center.

Condensation: Two molecules of the resulting triethyltin hydroxide then undergo a condensation reaction, eliminating one molecule of water to form the stable Sn-O-Sn linkage of this compound. smolecule.com This condensation is driven by the formation of a thermodynamically stable water molecule and is facilitated by the Lewis acidic nature of the tin atom, which polarizes the O-H bond. smolecule.com

This method is advantageous as it often proceeds with high yield and purity, starting from readily available triethyltin halides. The existence of triethyltin hydroxide as a stable intermediate is well-documented. google.comwho.intacs.org

Interactive Table 2: Synthesis via Hydrolysis and Condensation

Exchange Reactions Involving Other Organometallic Oxides

The synthesis of this compound can be accomplished through exchange reactions, a process involving the transfer of ligands between different metal centers. While direct exchange reactions between two different organometallic oxides to form this compound are not the most common route, the underlying principle of ligand exchange is fundamental to organotin chemistry. A more prevalent and closely related method involves the reaction of an organotin halide or another precursor with a source of the oxide ligand.

A notable example of an oxygen transfer or exchange reaction involves the interaction between organotin oxides and organometallic halides. Research has demonstrated oxygen transfer reactions occurring between tris(di-t-butyltin)oxide and various organometallic chlorides, such as dichlorodiphenylgermane (Ph₂GeCl₂) and dichlorodiethylgermane (B1582988) (Et₂GeCl₂). acs.org This type of reaction underscores the liability of the Sn-O-Sn bond and its capability to engage in metathesis with metal-halogen bonds, leading to the formation of new organometallic oxides and organotin halides.

Furthermore, exchange reactions can occur between organotin oxides and organosilicon hydrides. The reaction between bis(tributyltin)oxide (B142050) and organosilicon hydrides results in the cleavage of the Sn-O bond and the formation of a Sn-H bond, yielding tributyltin hydride. researchgate.net This transformation represents a hydrogen-for-oxygen exchange, facilitated by the silicon hydride. A particularly efficient version of this process uses poly(methylhydrosiloxane), an inexpensive and involatile polysiloxane, which reacts with bis(tributyltin)oxide to produce tributyltin hydride in yields as high as 90%. ucl.ac.uk While this example illustrates the reverse of oxide formation, it highlights the dynamic nature of the Sn-O bond in exchange processes.

The following table summarizes representative exchange reactions involving organotin oxides, demonstrating the principles applicable to the synthesis and reactivity of compounds like this compound.

| Reactant 1 | Reactant 2 | Product(s) | Yield | Reference |

| Bis(tributyltin)oxide | Poly(methylhydrosiloxane) | Tributyltin hydride | 90% | ucl.ac.uk |

| Tris(di-t-butyltin)oxide | Dichlorodiphenylgermane | Organotin & Organogermanium Products | - | acs.org |

| Bis(tributyltin)oxide | Organosilicon Hydrides | Tributyltin hydride | Good | researchgate.net |

Comprehensive Analysis of Bis Triethyltin Oxide Chemical Reactivity

Reactions with Main Group Organometallic Reagents

The reactivity of bis(triethyltin)oxide with main group organometallic compounds is a key area of its chemistry, leading to the formation of catalytically active species and facilitating important chemical transformations.

Interactions with Organoaluminum Compounds for Cocatalyst Generation

The reaction of this compound with organoaluminum compounds, such as trialkylaluminum, is a significant route for producing cocatalysts used in polymerization reactions. researchgate.net These cocatalysts are often analogues of methylalumoxane (MAO), a crucial component in Ziegler-Natta and metallocene catalysis. researchgate.netbyjus.com

The interaction between this compound and trimethylaluminum (B3029685) (AlMe₃) provides an alternative pathway to the synthesis of methylalumoxane (MAO). researchgate.net MAO is conventionally produced through the controlled hydrolysis of AlMe₃. researchgate.net The reaction with bis(trialkyltin)oxides, such as this compound, results in the formation of MAO analogues. researchgate.net When the molar ratio of the aluminum compound to the tin compound is greater than one, the resulting products are effective cocatalysts for metallocene complexes in the polymerization of alkenes. researchgate.net

A detailed multinuclear NMR study of the reaction products has provided insights into the chemical structure of these MAO analogues. researchgate.net The reaction between AlMe₃ and bis(tri-n-butyltin)oxide, a related compound, is a rapid and exothermic process that leads to the formation of soluble products containing Al–O–Al groups, which are characteristic of MAO. researchgate.net

Table 1: Reactants and Conditions for MAO Analogue Formation

| Reactant 1 | Reactant 2 | Molar Ratio ([Al]:[Sn]) | Outcome |

|---|---|---|---|

| Trimethylaluminum (AlMe₃) | Bis(trialkyltin)oxides (R₃Sn)₂O | > 1 | Efficient cocatalysts for alkene polymerization researchgate.net |

This compound also reacts with alkylaluminum halides, such as diethylaluminum chloride (AlEt₂Cl), to produce chloroalkylalumoxanes. researchgate.net This method was discovered as an alternative to the conventional synthesis, which involves reacting AlEt₂Cl with water. researchgate.net The reaction is typically carried out at a specific molar ratio of aluminum to oxygen. researchgate.net These chloroalkylalumoxanes have been found to be effective cocatalysts, for instance, in activating cobalt acetylacetonate (B107027) for the polymerization of butadiene and isoprene. researchgate.net

Transmetallation and Ligand Exchange Processes

Transmetallation is a fundamental organometallic reaction involving the transfer of ligands from one metal center to another. wikipedia.org This process is generally irreversible and driven by the electronegativity differences between the metals. wikipedia.org In the context of this compound, transmetallation and ligand exchange reactions are crucial for the formation of new organometallic species. For instance, the reaction of bis(tributyltin) oxide with a Grignard reagent, followed by treatment with ammonium (B1175870) chloride, is a known method for preparing compounds like allyltributyltin, demonstrating a transmetallation process. orgsyn.org

Ligand exchange processes are also observed. For example, the reaction of bis(triorganotin) oxides with carboxylic acids results in the formation of triorganotin carboxylates and water. vdoc.pub These reactions highlight the lability of the Sn-O bond in bis(trialkyltin)oxides and their utility in synthesizing a variety of organotin derivatives. vdoc.pub

Role in Catalytic and Stoichiometric Transformations

This compound and its derivatives play a significant role in various catalytic and stoichiometric transformations, most notably in the field of polymerization.

Catalytic Activation Mechanisms in Polymerization Systems

The products derived from the reaction of bis(trialkyltin)oxides with trialkylaluminum compounds are highly effective cocatalysts in Ziegler-Natta polymerization systems. researchgate.netbyjus.comlibretexts.org These systems are used for the polymerization of α-olefins to produce materials like polyethylene (B3416737) and polypropylene. libretexts.orgrsc.org

The activation mechanism involves the formation of catalytically active sites. In a typical Ziegler-Natta system, a transition metal compound (e.g., a titanium halide) is activated by an organoaluminum compound. byjus.com The MAO analogues generated from this compound and trimethylaluminum can activate metallocene and other transition metal complexes for polymerization. researchgate.net For example, mixtures of bis(tri-n-butyltin)oxide and AlMe₃ have been shown to be potent cocatalysts for zirconocene (B1252598) dichloride (Cp₂ZrCl₂) in ethylene (B1197577) polymerization. researchgate.net The catalytic activity is highly dependent on the molar ratio of the aluminum to tin compound, with ratios greater than one being necessary for effective activation. researchgate.net The active catalytic species is believed to be formed through the interaction of the MAO analogue with the transition metal complex, leading to the generation of a cationic metal-alkyl species that initiates and propagates the polymerization chain. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | ((C₂H₅)₃Sn)₂O |

| Trimethylaluminum | Al(CH₃)₃ |

| Methylalumoxane | [Al(CH₃)O]n |

| Diethylaluminum chloride | Al(C₂H₅)₂Cl |

| Bis(tri-n-butyltin)oxide | ((C₄H₉)₃Sn)₂O |

| Zirconocene dichloride | Cp₂ZrCl₂ |

| Cobalt acetylacetonate | Co(C₅H₇O₂)₂ |

| Allyltributyltin | C₁₅H₃₂Sn |

Reactions Involving Other Chalcogens (e.g., Sulfur, Selenium)

The reactivity of the Sn-O-Sn bond in this compound extends to reactions with heavier chalcogens, primarily sulfur and selenium, leading to the formation of new tin-chalcogen bonds. These reactions typically involve the displacement of the oxygen atom.

Reactions with Sulfur-Containing Reagents: this compound reacts with various sulfur-containing compounds to yield triethyltin (B1234975) sulfur derivatives. A key reaction is the conversion to bis(triethyltin)sulfide upon treatment with a sulfiding agent. While direct reaction with hydrogen sulfide (B99878) is feasible, other sulfur sources can be employed. For instance, the analogous bis(tributyltin) sulfide has been synthesized by reacting aqueous sodium sulfide with tributyltin chloride, a precursor often derived from the oxide. nih.gov

Furthermore, this compound readily reacts with thiols (mercaptans) to form triethyltin mercaptides. researchgate.netresearchgate.net This reaction proceeds via the cleavage of the Sn-O-Sn bond by the acidic proton of the thiol, forming water as a byproduct and a new Sn-S bond. researchgate.net The general reaction can be represented as:

(Et₃Sn)₂O + 2 RSH → 2 Et₃SnSR + H₂O

This method has been used to prepare a variety of trialkyltin mercaptides, including ethyl, isopropyl, and benzyl (B1604629) derivatives. researchgate.net

Reactions with Selenium-Containing Reagents: The synthesis of tin-selenium bonded compounds, such as bis(triethyltin)selenide, has also been documented. Although often synthesized from precursors like triethyltin hydride reacting with elemental selenium, these reactions demonstrate the accessibility of the Sn-Se linkage. researchgate.netresearchgate.net The formation of bis(trialkylstannyl)selenides, (R₃Sn)₂Se, is a known transformation, highlighting that the triethyltin moiety can readily bond with selenium. researchgate.netchemicalnote.com The reaction of this compound with reagents like hydrogen selenide (B1212193) would be the analogous pathway to the sulfide reaction, cleaving the Sn-O-Sn bond to form water and bis(triethyltin)selenide.

The table below summarizes the products obtained from the reaction of bis(trialkyltin)oxides with various chalcogen-containing reagents.

| Reactant | Chalcogen Reagent | Product | Reference |

| This compound | Thiols (RSH) | Triethyltin Mercaptides (Et₃SnSR) | researchgate.netresearchgate.net |

| This compound | Hydrogen Sulfide (H₂S) | Bis(triethyltin)sulfide ((Et₃Sn)₂S) | researchgate.net |

| Bis(tributyltin)oxide (B142050) | Sodium Sulfide (Na₂S) | Bis(tributyltin)sulfide ((Bu₃Sn)₂S) | nih.gov |

| Triethyltin Hydride | Elemental Selenium (Se) | Bis(triethyltin)selenide ((Et₃Sn)₂Se) | researchgate.netresearchgate.net |

Cleavage Reactions of the Tin-Oxygen-Tin Linkage

The most characteristic reaction of this compound is the cleavage of the Sn-O-Sn bond. This bond is susceptible to attack by a wide range of protic and acidic reagents. This reactivity is the basis for the utility of this compound as a synthon for introducing the triethylstannyl group.

The general mechanism involves the protonation of the bridging oxygen atom, which makes it a better leaving group (as water). This is followed by the nucleophilic attack of the acid's conjugate base on the tin atom. masterorganicchemistry.com This pathway is analogous to the acidic cleavage of ethers. masterorganicchemistry.com

(Et₃Sn)₂O + 2 HX → 2 Et₃SnX + H₂O (where X = halide, carboxylate, etc.)

Cleavage by Carboxylic and Mineral Acids: this compound reacts readily with carboxylic acids to form the corresponding triethyltin carboxylates in high yield. researchgate.net For example, it reacts with pentadecafluorooctanoic acid in refluxing toluene (B28343) to produce tributyltin pentadecafluorooctanoate, with the water formed being removed azeotropically. shu.ac.uk This method is general for the synthesis of a wide range of organotin esters. Similarly, reaction with mineral acids like hydrogen halides (HCl, HBr, HI) quantitatively yields the corresponding triethyltin halides. uu.nl

Cleavage by Other Acidic Reagents: The basicity of the oxygen atom in the Sn-O-Sn linkage allows it to react with a variety of other acidic compounds. Research has shown that even weakly acidic C-H, O-H, S-H, and N-H bonds can cleave the tin-oxygen-tin bond under suitable conditions. For example, the reaction of bis(tributyltin) oxide with succinimide (B58015) in toluene yields N-tributylstannylsuccinimide. rsc.org This highlights the high reactivity of the Sn-O-Sn bond towards proton sources. Even chromatographic silica (B1680970) gel, with its surface silanol (B1196071) (Si-OH) groups, can react with bis(tributyltin) oxide, leading to the stannylation of the silica surface. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

While the synthetic outcomes of this compound reactions are well-documented, detailed quantitative studies on their kinetics and thermodynamics are less common in the literature. However, a qualitative understanding can be derived from mechanistic principles and analogous systems.

Reaction Kinetics: The kinetics of reactions involving this compound are heavily influenced by the nature of the reactants, the solvent, and the reaction mechanism.

Mechanism and Rate: The cleavage of the Sn-O-Sn bond by acidic reagents is generally a rapid process, often complete within minutes to a few hours under mild conditions, such as gentle reflux. rsc.org The reaction mechanism is believed to be analogous to a nucleophilic substitution. For acid-catalyzed cleavage, the initial protonation of the oxygen is a fast equilibrium, followed by a rate-determining step that can be described as either Sₙ1-like (dissociation of the protonated intermediate) or Sₙ2-like (attack by the nucleophile on the tin center). chemicalnote.commasterorganicchemistry.com Given the bimolecular nature of the reactants (the stannoxane and the acid), the reaction likely follows second-order kinetics under many conditions, with the rate dependent on the concentration of both species. chemicalnote.combyjus.com

Solvent Effects: The polarity of the solvent can significantly influence the reaction rates. For related organotin reactions that proceed through polar transition states, polar solvents are known to accelerate the reaction. researchgate.net This suggests that the cleavage of the polar Sn-O-Sn bond would also be facilitated by solvents capable of stabilizing charged intermediates or transition states.

Steric Effects: As with many Sₙ2 reactions, steric hindrance at the tin center can affect the reaction rate. While the ethyl groups in this compound are relatively small, reactions involving bulkier organotin oxides or sterically demanding nucleophiles may proceed more slowly. researchgate.net

Thermodynamic Considerations: The chemical transformations of this compound are generally driven by the formation of thermodynamically stable products.

Driving Force: The most significant thermodynamic driving force for the cleavage reactions with protic acids (HX) is the formation of the highly stable water molecule (H₂O). The standard Gibbs free energy of formation for water is highly negative, making these reactions strongly favorable.

Bond Enthalpies: The reactions are also governed by the relative strengths of the bonds being broken and formed. The Sn-O bond is relatively labile compared to the strong bonds formed between tin and more electronegative elements like halogens, or the stable carboxylate structures formed in reactions with carboxylic acids. While specific experimental enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) values for this compound and its reaction products are scarce in literature databases, usgs.govnist.gov theoretical calculations are often used to estimate these values and confirm the thermodynamic favorability of these reactions. researchgate.netnbu.ac.in The formation of Sn-S and Sn-Se bonds in reactions with heavier chalcogens is also thermodynamically favorable.

Activation Energy: While precise values are not widely reported for this compound, the activation energy (Ea) for the cleavage of the C-Sn bond in related organotin compounds has been studied, indicating that the energy barriers for bond breaking at the tin center are accessible under moderate thermal conditions. psu.edu For the dehydrogenation of a related organotin hydride, the activation energy was determined to be approximately 13.7 kcal/mol, providing an insight into the energy scales of reactions at a tin center. rsc.org The cleavage of the Sn-O-Sn bond, particularly when acid-catalyzed, is expected to have a relatively low activation barrier, consistent with the observed high reaction rates.

Advanced Spectroscopic and Structural Characterization of Bis Triethyltin Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organotin compounds, providing detailed information about the atomic arrangement and chemical environment of the tin, carbon, and hydrogen nuclei. asianpubs.orgnih.gov

High-resolution NMR spectroscopy provides precise data on the chemical environment of the nuclei within the bis(triethyltin)oxide molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups attached to the tin atoms. These typically appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the two different carbon environments in the ethyl groups: the methylene carbon directly bonded to the tin atom and the terminal methyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the tin atom. discoveryjournals.org The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn, ¹³C), is a valuable parameter for determining the coordination number and geometry around the tin atom. rsc.org

¹¹⁹Sn NMR: The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a high natural abundance, making it well-suited for NMR studies. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number at the tin center and the nature of the substituents. rsc.orgnih.gov For four-coordinate organotin compounds like this compound, the chemical shifts typically fall within the range of +200 to -60 ppm. rsc.org The chemical shift value provides critical information about the electronic environment of the tin atom. unipa.it

Table 1: Predicted NMR Data for this compound Note: Specific experimental values for this compound are not readily available in the cited literature. The data presented are based on established principles and comparison with closely related organotin compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (-CH₂-) | ~1.2 | Quartet | ³J(H,H) ≈ 8 |

| ¹H (-CH₃) | ~1.1 | Triplet | ³J(H,H) ≈ 8 |

| ¹³C (-CH₂-) | ~10-20 | - | ¹J(¹¹⁹Sn, ¹³C) ≈ 350-400 |

| ¹³C (-CH₃) | ~10-15 | - | ²J(¹¹⁹Sn, ¹³C) ≈ 20-30 |

| ¹¹⁹Sn | +80 to +100 | - | - |

NMR spectroscopy is instrumental in confirming the molecular structure of this compound in solution. The presence of a single set of resonances for the ethyl groups in both ¹H and ¹³C NMR spectra indicates that all six ethyl groups are chemically equivalent on the NMR timescale, consistent with a symmetric Sn-O-Sn structure.

The magnitude of the tin-carbon coupling constants (¹J(¹¹⁹Sn, ¹³C)) provides direct insight into the hybridization and geometry of the tin atom. For tetra-coordinate trialkyltin compounds, these values are typically in the range of 300-400 Hz. rsc.org This information helps to confirm the tetrahedral geometry around each tin atom in the molecule.

While no specific studies on the dynamic processes of this compound using variable-temperature NMR were found, this technique is generally employed to investigate fluxional behavior or ligand exchange reactions in organometallic compounds. mdpi.com Such studies could potentially reveal information about the flexibility of the Sn-O-Sn bond angle or intermolecular association in solution.

In situ NMR monitoring is a powerful method for studying reaction mechanisms by observing the formation of intermediates and the evolution of products in real-time. nih.gov While specific in situ NMR studies monitoring reactions starting from this compound are not detailed in the surveyed literature, related research highlights the utility of the technique. For instance, multinuclear NMR has been used to study the products of reactions between AlMe₃ and bis(trialkyltin)oxides, providing information on the chemical structure of the resulting methylalumoxane (MAO) analogs. researchgate.net The decomposition of tris(triethyltin)amine in air has been noted to proceed via this compound to form trialkyltin carbonate, a process that could be monitored by NMR to track the disappearance of the starting material and the appearance of the oxide and subsequent carbonate. researchgate.net

Vibrational Spectroscopy: Infrared and Raman Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the Sn-O-Sn core.

The defining feature of this compound in vibrational spectroscopy is the Sn-O-Sn linkage. This group gives rise to two principal stretching vibrations: a symmetric stretch (νs(Sn-O-Sn)) and an asymmetric stretch (νas(Sn-O-Sn)).

Asymmetric Stretch (νas(Sn-O-Sn)): This is typically a strong absorption in the infrared spectrum and is considered highly characteristic. For bis(trialkyltin) oxides, this band is generally observed in the region of 770-780 cm⁻¹. researchgate.net The IR spectrum for this compound shows a characteristic band in this region. chemicalbook.com

Symmetric Stretch (νs(Sn-O-Sn)): The symmetric stretch is often weak or absent in the IR spectrum due to a small change in the dipole moment. However, this mode is expected to be strong and easily observable in the Raman spectrum.

Other important vibrations include the Sn-C stretching modes, which are typically found in the 400-600 cm⁻¹ range in the IR spectrum. asianpubs.org

Table 2: Characteristic Vibrational Frequencies for Bis(trialkyltin)oxides

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric Sn-O-Sn Stretch | IR | 770 - 780 | Strong |

| Symmetric Sn-O-Sn Stretch | Raman | Lower frequency than νas | Strong |

| Sn-C Stretch | IR / Raman | 400 - 600 | Medium to Strong |

Both IR and Raman spectra provide a unique "fingerprint" for a molecule, allowing for its unambiguous identification when compared to a reference spectrum of a pure standard. aps.org

This fingerprinting capability is crucial for assessing the purity of this compound samples. The presence of absorption bands not belonging to the pure compound can signify impurities. Common impurities or degradation products can be readily identified:

Hydrolysis: Exposure to moisture can lead to the formation of triethyltin (B1234975) hydroxide (B78521). This would be indicated by the appearance of a broad absorption band in the IR spectrum in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration.

Reaction with Carbon Dioxide: Bis(trialkyltin) oxides are known to react with atmospheric carbon dioxide to form the corresponding trialkyltin carbonate. researchgate.net The formation of this impurity would be signaled by the appearance of strong new bands characteristic of the carbonate group (typically around 1500-1600 cm⁻¹ and 850 cm⁻¹).

Therefore, IR and Raman spectroscopy serve as rapid and non-destructive methods for both confirming the identity of this compound and for the qualitative, and sometimes quantitative, assessment of its purity. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organotin compounds like this compound. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed, often in tandem (MS/MS) for greater specificity and detailed fragmentation analysis. Current time information in Scott County, US.sciex.com

Electrospray Ionization (ESI) is considered a "soft" ionization technique, which is particularly useful for analyzing organometallic complexes as it often preserves the molecular ion. epa.govnih.gov For organotin oxides, ESI-MS typically shows a protonated molecular ion [M+H]⁺. For instance, in the analysis of the closely related bis(tributyltin)oxide (B142050), a major ion corresponding to the protonated molecule is observed at a low focus voltage. researchgate.net As the energy is increased, or under collision-induced dissociation (CID) conditions, the molecule fragments in a predictable manner. researchgate.netresearchgate.net

The primary fragmentation pathway for triorganotin compounds involves the sequential loss of the alkyl groups attached to the tin atom. analchemres.org For this compound, the fragmentation cascade would begin with the cleavage of the Sn-O-Sn bond or the loss of ethyl radicals (C₂H₅•). The characteristic isotopic pattern of tin, which has ten natural isotopes, provides a clear signature for identifying tin-containing fragments in the mass spectrum. epa.govnih.gov This isotopic cluster is invaluable for confirming the presence of tin and determining the number of tin atoms in a given fragment ion. nih.gov

GC-MS analysis of organotin compounds can be more challenging due to their low volatility and thermal instability, often requiring a derivatization step to convert them into more volatile species. sciex.comanalchemres.org However, methods for the direct analysis of underivatized organotin compounds are also being developed. analchemres.org

The fragmentation pattern for this compound can be predicted based on the known behavior of similar triorganotin compounds. After initial ionization, the molecule would likely lose ethyl groups, leading to a series of characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion Fragment | Formula | Notes |

| 425 | [((C₂H₅)₃Sn)₂O + H]⁺ | [C₁₂H₃₁OSn₂]⁺ | Protonated molecular ion |

| 395 | [(C₂H₅)₅Sn₂O]⁺ | [C₁₀H₂₅OSn₂]⁺ | Loss of an ethyl group |

| 367 | [(C₂H₅)₄Sn₂O - H]⁺ | [C₈H₁₉OSn₂]⁺ | Loss of two ethyl groups |

| 207 | [(C₂H₅)₃Sn]⁺ | [C₆H₁₅Sn]⁺ | Triethyltin cation |

| 179 | [(C₂H₅)₂SnH]⁺ | [C₄H₁₁Sn]⁺ | Loss of one ethyl group from [(C₂H₅)₃Sn]⁺ |

| 151 | [(C₂H₅)SnH₂]⁺ | [C₂H₇Sn]⁺ | Loss of two ethyl groups from [(C₂H₅)₃Sn]⁺ |

| 121 | [SnH]⁺ | [HSn]⁺ | Bare tin ion with a proton |

| Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁰Sn). The observed spectrum will show a characteristic isotopic cluster for each tin-containing fragment. |

X-ray Diffraction and Solid-State Structural Investigations of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining single crystals of sufficient quality for XRD analysis can be challenging for compounds like this compound. Triorganotin oxides are often liquids or low-melting solids, and their tendency to exist as polymeric or complex aggregated structures in the solid state can hinder crystallization. rsc.org

While a specific crystal structure for this compound is not prominently reported in the literature, the solid-state structures of numerous related triorganotin derivatives, particularly carboxylates, have been extensively studied. These studies reveal common structural motifs that provide insight into the likely solid-state behavior of this compound derivatives.

A prevalent feature in the solid-state chemistry of triorganotin compounds is the expansion of the coordination number at the tin atom from four to five or even six. bsmiab.org This occurs through the formation of intermolecular bridges, often involving oxygen atoms from neighboring molecules. For many triorganotin carboxylates, this results in the formation of one-dimensional coordination polymers. researchgate.net In these structures, the tin atom typically adopts a trans-trigonal bipyramidal geometry. The three organic groups (e.g., ethyl) occupy the equatorial positions, while the oxygen atoms from the bridging carboxylate groups occupy the axial positions, linking the Sn(R)₃ units into an infinite chain. researchgate.net

The specific crystalline form adopted can be influenced by factors such as the steric bulk of the organic substituents on the tin atom and the nature of the anionic ligand. acs.org Bulky substituents can prevent the formation of polymeric structures, leading to monomeric species with lower coordination numbers.

As a representative example of a crystalline triorganotin derivative that forms a coordination polymer, the crystallographic data for triphenyltin(IV) methoxyacetate (B1198184) is presented below. This compound illustrates the typical trigonal bipyramidal geometry and polymeric nature of such derivatives.

Table 2: Representative Crystallographic Data for a Polymeric Triorganotin Derivative (Triphenyltin(IV) Methoxyacetate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.375(4) |

| b (Å) | 9.071(2) |

| c (Å) | 21.042(4) |

| β (°) ** | 108.91(3) |

| Volume (ų) ** | 3677.3(13) |

| Z (molecules/unit cell) | 8 |

| Coordination Geometry at Sn | Trigonal Bipyramidal |

| Sn-O Bond Lengths (Å) | ~2.18 - 2.38 |

| Sn-C Bond Lengths (Å) | ~2.12 - 2.14 |

| Data sourced from a study on triorganotin(IV) methoxyacetates. researchgate.net This data is for a representative compound and illustrates the type of structural information obtained from X-ray diffraction. |

Mechanistic Investigations of Bis Triethyltin Oxide Participated Reactions

Detailed Reaction Mechanism Elucidation for Alumoxane Formation

The reaction of bis(triethyltin)oxide with trialkylaluminum compounds, such as trimethylaluminum (B3029685) (AlMe3), provides an alternative route to the synthesis of aluminoxanes, which are crucial cocatalysts in olefin polymerization. researchgate.net The elucidation of this reaction mechanism reveals a stepwise process involving the cleavage of the Sn-O-Sn bond and the formation of new Al-O-Al linkages.

The proposed mechanism commences with the coordination of the oxygen atom of this compound to the electron-deficient aluminum center of trimethylaluminum. This initial Lewis acid-base interaction weakens the Sn-O bond. Subsequently, a methyl group from the trimethylaluminum can attack one of the tin atoms, leading to the formation of a triethylmethyltin moiety and an intermediate containing an Al-O-Sn linkage.

This intermediate can then react with another molecule of trimethylaluminum. The oxygen atom, now bonded to both aluminum and tin, can coordinate to the second AlMe3 molecule. This is followed by the elimination of a second molecule of triethylmethyltin and the formation of a nascent aluminoxane dimer with an Al-O-Al bond. This process can continue, leading to the growth of the aluminoxane chain or cyclic structures.

n (Et3Sn)2O + 2n AlMe3 → [(-Al(Me)-O-)n]2 + 2n Et3SnMe

A study on the reaction of bis(tri-n-butyltin)oxide with AlMe3 provides evidence for this pathway, where the formation of the corresponding tetraalkyltin was observed alongside the aluminoxane product. researchgate.net Multinuclear NMR spectroscopy is a key technique for characterizing the intermediates and final products of these reactions. researchgate.net

Table 1: Key Steps in Alumoxane Formation

| Step | Description | Reactants | Intermediates/Products |

| 1 | Lewis acid-base adduct formation | (Et3Sn)2O, AlMe3 | (Et3Sn)2O·AlMe3 |

| 2 | Nucleophilic attack and Sn-O bond cleavage | (Et3Sn)2O·AlMe3 | Et3Sn-O-AlMe2, Et3SnMe |

| 3 | Reaction with a second AlMe3 molecule | Et3Sn-O-AlMe2, AlMe3 | Me2Al-O-AlMe2, Et3SnMe |

| 4 | Propagation | Me2Al-O-AlMe2, (Et3Sn)2O, AlMe3 | Higher aluminoxanes, Et3SnMe |

Pathways of Oxidative Decomposition and Product Formation

The oxidative decomposition of this compound, like other organotin compounds, proceeds through the cleavage of the tin-carbon bonds. This process can be initiated by various environmental factors such as light and heat and is often mediated by radical species. The degradation of the closely related bis(tributyltin)oxide (B142050) (TBTO) has been studied more extensively and provides a model for understanding the decomposition of the triethyl derivative. who.intdcu.ie

The primary pathway for the oxidative decomposition of this compound involves the sequential loss of ethyl groups from the tin atoms. This process, known as dealkylation, leads to the formation of a series of ethyltin oxides with a decreasing number of organic substituents. The ultimate inorganic product is tin(IV) oxide (SnO2).

The initial step is the homolytic cleavage of a tin-carbon bond to generate a triethyltin (B1234975) radical (Et3Sn•) and an ethyl radical (Et•). The triethyltin radical can then react with oxygen to form a triethyltinperoxy radical (Et3SnOO•). This peroxy radical is a key intermediate that can propagate the decomposition process.

The decomposition products typically include:

Diethyltin (B15495199) oxide ((Et2SnO)n): Formed after the loss of one ethyl group from each tin atom of the original molecule.

Monoethyltin oxide ((EtSnO)OH)n or related species: Formed upon further dealkylation.

Inorganic tin oxides (SnO2): The final product of complete decomposition.

Volatile organic compounds: Ethane (B1197151) and ethene can be formed from the ethyl radicals.

The degradation can be influenced by the presence of other substances. For instance, in biological systems, enzymatic processes can facilitate the oxidative cleavage of the Sn-C bonds. dcu.ie

Role of Free Radical Chain Mechanisms in Oxidation

The oxidation of this compound is widely accepted to proceed through a free radical chain mechanism, particularly in the presence of initiators like UV light or heat. The fundamental steps of this chain reaction are initiation, propagation, and termination.

Initiation: The process begins with the formation of initial radicals. This can occur through the homolytic cleavage of a tin-carbon bond, often assisted by energy input:

(Et3Sn)2O → Et3SnO• + Et3Sn• Et3Sn• → Et2SnO + Et•

Propagation: The radicals formed in the initiation step then participate in a series of chain-propagating reactions. The ethyl radical can react with oxygen to form an ethylperoxy radical:

Et• + O2 → EtOO•

This peroxy radical can then abstract a hydrogen atom from another molecule or an ethyl group from a tin atom, generating a new radical and continuing the chain. The triethyltin radical can also react directly with oxygen:

Et3Sn• + O2 → Et3SnOO•

The triethyltinperoxy radical can then abstract a hydrogen atom or react with another organotin molecule.

Termination: The chain reaction is terminated by the combination of two radicals, for example:

2 Et• → CH3CH2CH2CH3 Et3Sn• + Et• → Et4Sn 2 Et3Sn• → Et3Sn-SnEt3

The presence of radical scavengers can inhibit the oxidation process, providing strong evidence for the involvement of a free radical mechanism.

Catalytic Cycle Analysis in Polymerization Processes

This compound can function as a cocatalyst in Ziegler-Natta polymerization of olefins, typically in conjunction with a transition metal compound (e.g., a titanium halide) and a primary alkylating agent like triethylaluminum (B1256330). wikipedia.org While methylaluminoxane (B55162) (MAO) is a more common activator, the use of organotin oxides presents an alternative pathway for catalyst activation. researchgate.net

The catalytic cycle in such a system is complex and involves several key steps where this compound plays a crucial role in the formation of the active catalytic species. The generally accepted Cossee-Arlman mechanism provides a framework for understanding the chain growth process on the transition metal center. wikipedia.org

The role of this compound is primarily to act as an oxygen source for the in-situ formation of an aluminoxane-like species when reacted with a trialkylaluminum compound. This resulting aluminoxane then functions as the true cocatalyst.

A simplified representation of the catalytic cycle involving this compound as a precursor to the activator is as follows:

Formation of the Activator: this compound reacts with triethylaluminum to form an ethylaluminoxane. (Et3Sn)2O + 2 AlEt3 → (Et2Al)2O + 2 Et4Sn

Activation of the Pre-catalyst: The ethylaluminoxane activates the transition metal pre-catalyst (e.g., TiCl4) by alkylation and abstraction of a chloride ligand, generating a cationic and coordinatively unsaturated active site (Ti+). wikipedia.org

Olefin Coordination: An olefin monomer coordinates to the vacant orbital of the active titanium center.

Insertion (Chain Growth): The coordinated olefin inserts into the titanium-alkyl bond, extending the polymer chain by one monomer unit and regenerating the vacant coordination site.

Chain Transfer/Termination: The polymer chain can be terminated or transferred to another molecule (e.g., a monomer or a chain transfer agent), releasing the polymer and regenerating a titanium-hydride or titanium-alkyl species that can initiate a new polymer chain.

The efficiency of this compound as a cocatalyst precursor depends on its reactivity with the trialkylaluminum and the ability of the resulting aluminoxane to effectively activate the transition metal center.

Kinetic Studies and Rate Law Determinations for Key Reactions

Kinetic studies on reactions involving this compound are essential for understanding the reaction rates and the factors that influence them. While specific kinetic data for this compound are not extensively reported, studies on analogous tributyltin compounds provide valuable insights. researchgate.net

For the reaction of bis(trialkyltin)oxides with acids, the reaction is typically fast, consistent with a protonolysis mechanism. The rate of reaction would be expected to follow a second-order rate law, being first order in both the organotin oxide and the acid.

Rate = k[(R3Sn)2O][HX]

The rate constant, k, would depend on the nature of the alkyl group (R), the acid (HX), and the solvent.

In the case of oxidative decomposition, the kinetics are more complex due to the free-radical chain mechanism. The rate of oxidation can be influenced by factors such as the concentration of the organotin compound, oxygen pressure, temperature, and the presence of initiators or inhibitors. The rate law for such a process would be complex and dependent on the specific termination step that dominates. For a simplified mechanism where termination occurs by the combination of two alkyl radicals, the rate of oxidation might be proportional to the square root of the initiation rate and the concentration of the organotin compound.

Table 2: Expected Rate Law Dependencies for Key Reactions

| Reaction | Expected Order in [(Et3Sn)2O] | Expected Order in Other Reactant | Influencing Factors |

| Reaction with Acid (HX) | 1 | 1 | Solvent polarity, acid strength |

| Oxidative Decomposition | Variable (e.g., 1) | Variable (e.g., 0.5 in O2) | Temperature, initiators, inhibitors |

| Alumoxane Formation (with AlR3) | Complex | Complex | Reactant ratio, temperature, solvent |

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not widely documented in the reviewed literature, the principles of this methodology can be applied to investigate the mechanisms discussed above.

Probing Alumoxane Formation: To confirm the mechanism of oxygen transfer from this compound to aluminum, an experiment using ¹⁸O-labeled this compound, ((C2H5)3Sn)2¹⁸O, could be performed. The reaction with trimethylaluminum should result in an ¹⁸O-labeled aluminoxane. Detection of the ¹⁸O label in the final aluminoxane product by mass spectrometry or ¹⁷O NMR spectroscopy (if enriched) would provide direct evidence for the oxygen transfer from the organotin compound.

Investigating Oxidative Decomposition: To study the mechanism of oxidative decomposition, ¹³C-labeled this compound at a specific carbon position in the ethyl group could be used. By analyzing the distribution of the ¹³C label in the volatile organic products (e.g., ethane, ethene) and the remaining ethyltin species, the pathways of C-C bond formation and cleavage during the radical process could be mapped. For example, the formation of labeled ethane would support the combination of two ethyl radicals.

The application of these isotopic labeling techniques would provide invaluable, atom-specific information to either confirm the proposed mechanisms or reveal more intricate details of the reaction pathways involving this compound.

Research Applications in Materials Science and Catalysis

Polymerization Catalysis and Cocatalyst Development

Bis(triethyltin)oxide, in conjunction with other organometallic compounds, plays a crucial role as a cocatalyst in specific polymerization reactions. It is particularly noted for its ability to activate transition metal complexes, leading to the production of polymers with controlled structures and properties.

This compound has been investigated as a component in cocatalyst systems for the activation of metallocene catalysts in alkene polymerization. researchgate.net Metallocene complexes, particularly those of zirconium, are highly active catalysts for olefin polymerization when activated by a suitable cocatalyst. cmu.eduhhu.de The most common activator is methylaluminoxane (B55162) (MAO), which is produced by the controlled hydrolysis of trimethylaluminum (B3029685) (AlMe₃). researchgate.nethhu.de

Research has explored alternative routes to MAO-like activators by reacting trialkylaluminum compounds, such as AlMe₃, with bis(trialkyltin)oxides, including this compound ((Et₃Sn)₂O). researchgate.net The products of this reaction, particularly when the molar ratio of the aluminum alkyl to the tin compound is greater than one, are effective cocatalysts for metallocene complexes like Cp₂ZrCl₂ (Dichlorobis(cyclopentadienyl)zirconium) in ethylene (B1197577) polymerization. researchgate.net These systems function by generating a cationic metallocene species, which is the catalytically active center for polymerization. cmu.edu The reaction between AlMe₃ and (Et₃Sn)₂O provides an alternative pathway to generate the necessary aluminoxane-type structures that can methylate the metallocene precursor and abstract a ligand to form the active cationic catalyst. researchgate.netcmu.edu This approach avoids the direct, and often difficult to control, reaction of trimethylaluminum with water. researchgate.net

The effectiveness of these cocatalyst systems, prepared from bis(trialkyltin)oxides and AlMe₃, has been demonstrated to yield high polymerization activity, comparable to traditional MAO. researchgate.net

Table 1: Ethylene Polymerization Activity using Different Cocatalyst Systems

| Catalyst System | Cocatalyst | [Al]:[Zr] Ratio | Activity (g PE / (mmol Zr * h)) | Source |

|---|---|---|---|---|

| Cp₂ZrCl₂ | MAO | 2750 | High | researchgate.net |

| Cp₂ZrCl₂ | AlMe₃ - (n-Bu₃Sn)₂O | 2750 | 6.8 x 10⁶ | researchgate.net |

Note: Data for the bis(tri-n-butyltin)oxide system is shown as a representative example of the bis(trialkyltin)oxide family discussed in the source.

Beyond alkene polymerization, the cocatalyst systems derived from bis(trialkyltin)oxides and trimethylaluminum have proven effective in the syndiospecific polymerization of styrene (B11656). researchgate.net This process typically employs half-sandwich titanium complexes as catalysts. cmu.edunih.gov Syndiotactic polystyrene (sPS) is a valuable material due to its high melting point and crystalline nature. nih.gov

The activation of various titanium(IV) compounds with mixtures of AlMe₃ and bis(trialkyltin)oxides leads to efficient catalysts for producing sPS. researchgate.net The role of the cocatalyst is to reduce the Ti(IV) precursor to a Ti(III) active species, which is considered the effective catalytic center for the syndiospecific insertion of styrene monomers. nih.gov The combination of AlMe₃ with this compound or its analogues provides an effective method to generate these active titanium species, leading to high catalytic performance. researchgate.net Different titanium precursors, when activated by these mixtures, can produce sPS with varying molecular weights and yields. researchgate.net

The choice of cocatalyst significantly influences the microstructure and molecular weight distribution (MWD) of the resulting polymer. When metallocene catalysts are activated with cocatalysts derived from bis(trialkyltin)oxides and AlMe₃, the resulting polyethylene (B3416737) often exhibits a narrow molecular weight distribution (Mw/Mn ≈ 2.0). researchgate.net This is characteristic of single-site catalysts, where the polymerization occurs at uniform catalytic centers, leading to polymers with a high degree of compositional uniformity. researchgate.netcmu.edu

In the case of syndiotactic polystyrene produced with titanium catalysts and these cocatalyst systems, the polymers show high syndiotacticity. researchgate.net The molecular weight (Mw) and polydispersity index (Mw/Mn) can be controlled by the specific titanium complex used. For example, polymers prepared with a CpTi(OPh)₃ catalyst activated by an AlMe₃-(n-Bu₃Sn)₂O mixture resulted in sPS with a molecular weight of 35,000 and a narrow MWD of 2.03. researchgate.net This demonstrates the ability of the bis(trialkyltin)oxide-based cocatalyst to facilitate controlled polymerization, leading to materials with specific and desirable properties.

Table 2: Properties of Syndiotactic Polystyrene (sPS) with AlMe₃-(n-Bu₃Sn)₂O Cocatalyst

| Titanium Catalyst Precursor | Polymer | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Source |

|---|---|---|---|---|

| CpTi(OPh)₃ | sPS | 35,000 | 2.03 | researchgate.net |

| Ti(Oi-Pr)₄ | sPS | - | - | researchgate.net |

Note: Data for the bis(tri-n-butyltin)oxide system is shown as a representative example of the bis(trialkyltin)oxide family discussed in the source.

Precursor Chemistry for Advanced Inorganic Materials Synthesis

Organometallic compounds are frequently used as precursors for the synthesis of high-purity inorganic materials through various chemical deposition and synthesis routes. While specific research on this compound for these applications is limited, its chemical nature suggests potential roles based on established methods for tin oxide synthesis.

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. jproeng.comresearchgate.net For tin oxide (SnO₂) synthesis, this process typically involves the hydrolysis and condensation of a tin precursor, such as a tin alkoxide like tin tetrabutoxide or tin isopropoxide, in a solvent. jproeng.comresearchgate.net The process starts with a solution (the 'sol') that, through a series of reactions, forms an integrated network (the 'gel'). Subsequent drying and heat treatment of the gel yield the final oxide material. mtu.edu

While tin alkoxides and tin chlorides are the most common precursors, the fundamental steps of hydrolysis and condensation could potentially accommodate other organotin compounds. jproeng.com A compound like this compound contains a Sn-O-Sn bond, which is a pre-formed building block of the final oxide network. In principle, the hydrolysis of the ethyl-tin bonds could lead to the formation of a tin oxide gel. However, the stability and reactivity of the ethyl-tin bonds under typical sol-gel conditions would need to be carefully controlled to prevent incomplete reactions or the incorporation of organic residues. The literature on sol-gel synthesis of tin oxide does not prominently feature this compound, focusing instead on more reactive precursors that readily undergo hydrolysis. researchgate.netmtu.edu

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing thin films of inorganic materials. nih.govaip.org These processes rely on volatile precursor molecules that are transported in the gas phase to a substrate where they react to form a solid film. diva-portal.org An ideal precursor must have sufficient volatility, thermal stability to avoid decomposition during transport, and a clean decomposition pathway at the substrate surface. bath.ac.uk

Various organotin compounds have been investigated as precursors for the CVD and ALD of tin oxide films. bath.ac.uk For instance, tetramethyltin (B1198279) and dibutyltin (B87310) diacetate have been used in CVD processes. bath.ac.uk In ALD, which allows for atomic-level thickness control, precursors like bis[bis(trimethylsilyl)amino]tin(II) have been successfully employed to grow SnO and SnO₂ films. core.ac.ukresearchgate.nethelsinki.fi

This compound, as a liquid with a defined molecular structure, could potentially be designed as a precursor for these methods. Its volatility would be a key factor, and the presence of the Sn-O-Sn linkage might offer a different reaction mechanism on the substrate compared to single-tin-atom precursors. The design of new ALD and CVD precursors is an active area of research aimed at improving film quality and deposition process control. nih.govgoogle.com While this compound is not a commonly cited precursor in the existing literature for SnO₂ CVD or ALD, its properties align with the general requirements for precursor design in this field. bath.ac.uk

Formation of Organotin-Based Hybrid Organic-Inorganic Frameworks

Organotin compounds, including this compound, are instrumental in the development of hybrid organic-inorganic materials. These materials integrate the advantageous properties of both organic and inorganic components, such as the flexibility and functionality of organic molecules with the stability and electronic properties of inorganic frameworks. rsc.org

Research into organotin-based hybrid materials has shown that the organotin groups can be incorporated into complex structures like polyoxometalates (POMs). For instance, organotin derivatives have been successfully introduced into POM systems to create novel organic-inorganic hybrid structures. These hybrid materials are characterized using various spectroscopic and analytical techniques, including X-ray diffraction and multinuclear NMR, to elucidate their complex three-dimensional arrangements. researchgate.net The reactivity of metalloids like tin allows them to form chemical bonds with both carbon (in organic groups) and metal atoms (in inorganic oxides), creating a bridge between the two components and forming what can be described as inorganometallic compounds. acs.org The resulting hybrid frameworks often exhibit unique properties and have potential applications in catalysis and materials science.

Catalytic Role in Coating Curing and Polymer Crosslinking

This compound and other organotin compounds are recognized for their catalytic activity in various industrial processes, particularly in the curing of coatings and the crosslinking of polymers. atamankimya.com These catalysts facilitate reactions that lead to the formation of strong, durable polymer networks, enhancing the mechanical properties and stability of the final material. atamankimya.com

Applications in Electrocoat Compositions as Cure Catalysts

In the coatings industry, particularly for automotive and industrial applications, organotin catalysts are employed in electrocoat compositions. epo.org Cationic electrodepositable (CED) coatings, for example, often utilize a binder system composed of an amine-functional resin and a blocked polyisocyanate crosslinking agent. google.com The curing of these thermosetting compositions is a critical step that requires a catalyst to proceed efficiently at desired temperatures. epo.org

Organotin compounds, such as dibutyltin oxide, which shares functional similarities with this compound, are effective catalysts for the reaction between hydroxyl groups on the primary resin and the isocyanate groups that are unblocked during the heating process. epo.orggoogle.com This reaction forms urethane (B1682113) linkages, creating a crosslinked, durable film. google.com The catalyst's role is crucial, and it is typically used in small quantities, often ranging from 0.05 to 2 percent by weight based on the total resin solids. epo.org While highly effective, the challenge often lies in the hydrolytic stability of these catalysts in aqueous electrocoat formulations, as hydrolysis can diminish their catalytic activity. google.com

| Catalyst Type | Typical Binder System | Curing Mechanism | Typical Catalyst Loading (% by weight of resin solids) |

| Organotin Oxides | Epoxy-amine adduct & Blocked Polyisocyanate | Urethane formation via reaction of hydroxyl and isocyanate groups | 0.05 - 2.0% |

| Bismuth Oxides | Epoxy-amine adduct & Blocked Polyisocyanate | Urethane formation via reaction of hydroxyl and isocyanate groups | 0.1 - 5.0% |

This table presents typical data for catalyst types used in electrocoating, including organotin oxides and potential alternatives. epo.orggoogle.com

Investigation of Catalyst Activity and Selectivity in Polymer Systems

The catalytic activity and selectivity of organotin compounds are subjects of detailed investigation in polymer chemistry. They are known to catalyze various reactions, including esterification and transesterification, which are fundamental to the synthesis of polymers like polyesters and polyurethanes. atamankimya.comatamanchemicals.com The presence of the tin atom in the catalyst influences reaction rates and can impart specific properties to the resulting polymer. atamankimya.com

In polymer crosslinking, organotin catalysts act as agents that help form chemical bonds between polymer chains. atamankimya.com This is particularly important in the production of materials like silicone elastomers and crosslinked polyethylene (XLPE), where a robust, three-dimensional network is required for desired performance characteristics. ruikechem.comresearchgate.net The catalyst's efficiency can be influenced by various factors, including the specific organotin compound used, the nature of the polymer system, and the reaction conditions such as temperature. researchgate.net Research has shown that tin-based compounds often exhibit high activity in promoting crosslinking reactions, for example, in the transesterification of ethylene vinyl acetate (B1210297) (EVA) copolymers in the melt phase. researchgate.net The choice of catalyst is critical for controlling the kinetics of the reaction and achieving the desired material properties. atamanchemicals.comresearchgate.net

| Polymer System | Reaction Type | Role of Organotin Catalyst | Resulting Material |

| Polyurethanes | Polymerization | Catalyzes reaction between polyols and isocyanates | Polyurethane foams, coatings atamankimya.comgoogle.comspecialchem.com |

| Polyesters | Esterification / Transesterification | Promotes formation of ester linkages | Saturated and unsaturated polyester (B1180765) resins atamankimya.comatamanchemicals.comruikechem.com |

| Silicones | Condensation / Curing | Acts as a catalyst and crosslinker | Silicone elastomers, sealants, coatings researchgate.netnih.gov |

| Polyvinyl Chloride (PVC) | Stabilization | Acts as a heat and light stabilizer | Stabilized PVC products atamankimya.com |

This table summarizes the catalytic role of organotin compounds in various polymer systems.

Computational and Theoretical Chemistry Studies of Bis Triethyltin Oxide Systems

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of bis(triethyltin)oxide. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic stability and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating organometallic compounds due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP, are used to perform geometry optimizations. These calculations predict key structural parameters, including bond lengths and angles, which define the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters of this compound via DFT Optimization

This table presents typical bond lengths and angles that would be the target of a DFT geometry optimization for this compound. The values are illustrative and based on data from analogous organotin compounds.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Sn-O | ~1.95 - 2.05 | |

| Sn-C | ~2.12 - 2.16 | |

| C-C | ~1.53 - 1.55 | |

| C-H | ~1.08 - 1.10 | |

| Bond Angles (°) | ||

| C-Sn-C | ~110 - 115 | |

| C-Sn-O | ~104 - 108 | |

| Sn-O-Sn | ~135 - 145 |

For more precise energetic information, high-level ab initio calculations are employed. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can provide benchmark-quality data. arxiv.org They are particularly valuable for calculating fundamental thermochemical properties.

A study using high-accuracy extrapolated ab initio thermochemistry (specifically, the G3(MP2)//B3-SBK method) has calculated the standard enthalpy of formation for this compound. scribd.com Such calculations are critical for establishing reliable thermodynamic data, especially for compounds where experimental measurements are challenging. scribd.com

Table 2: Calculated Ab Initio Thermochemical Data for this compound

| Property | Calculated Value (kcal/mol) | Method |

| Standard Enthalpy of Formation (ΔHf°) | -88.0 ± 3.11 | G3(MP2)//B3-SBK scribd.com |

Molecular Modeling of Reactivity and Reaction Pathways

This compound is known to participate in various chemical reactions, including serving as a precursor in the synthesis of other organometallic compounds like alumoxanes and reacting with acids. acs.orgdokumen.pub Molecular modeling can elucidate the mechanisms of these transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction rates. For instance, modeling the reaction of this compound with an acid would involve locating the transition state for the protonation of the oxygen atom and the subsequent cleavage of the Sn-O bond. acs.org These theoretical models provide a step-by-step view of the reaction at a molecular level, complementing experimental kinetic studies.

Simulations of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry is an indispensable tool for interpreting experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for characterizing organotin compounds, with ¹H, ¹³C, and ¹¹⁹Sn nuclei all providing valuable structural information. bath.ac.ukrsc.org

Theoretical calculations can accurately predict NMR chemical shifts. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are employed for this purpose. nih.gov Comparing calculated chemical shifts with experimental data helps to confirm proposed structures and assign specific resonances to the correct atoms in the molecule. rsc.orgnih.gov This is especially useful for the ¹¹⁹Sn nucleus, whose chemical shift is highly sensitive to the coordination environment and the nature of the substituents on the tin atom. rsc.orgacademie-sciences.fr

Table 3: Illustrative Comparison of Experimental and Simulated NMR Chemical Shifts for this compound

This table illustrates how simulated NMR data would be compared against experimental values to validate the structure of this compound. The experimental ranges are typical for triethyltin (B1234975) compounds.

| Nucleus | Typical Experimental Shift (ppm) | Simulated Shift (ppm) |

| ¹H | 0.8 - 1.5 | (Calculated value) |

| ¹³C | 9 - 15 | (Calculated value) |

| ¹¹⁹Sn | +100 to +160 | (Calculated value) |

Understanding Intermolecular Interactions and Aggregation Behavior

While quantum chemistry often focuses on single molecules, understanding the forces between molecules is essential for explaining bulk properties like boiling point and solubility. This compound is a liquid at room temperature, indicating the presence of significant intermolecular forces.

Computational methods can be used to study these non-covalent interactions. Analysis of the molecular electrostatic potential can reveal the charge distribution and identify regions of positive and negative potential that govern how molecules will orient themselves with respect to one another. The primary interactions between this compound molecules are expected to be van der Waals forces between the ethyl groups. Although the Sn-O-Sn bond is polar, the symmetric nature and steric bulk of the ethyl groups may prevent strong dipole-dipole aggregation, which is observed in some other organotin compounds.

Environmental Chemistry and Degradation Pathways Excluding Ecotoxicology

Photochemical Transformations of Bis(triethyltin)oxide

The degradation of organotin compounds can be initiated by ultraviolet (UV) irradiation from sunlight. cdc.gov This process, known as photolysis, involves the breaking of the tin-carbon bond. cdc.gov The energy of the tin-carbon bond is approximately 200 kJ/mol, and UV radiation at a wavelength of 290 nm can provide about 300 kJ/mol, which is sufficient energy to cleave this bond. researchgate.net This photolytic decomposition is a potential pathway for the breakdown of triethyltin (B1234975) species in surface waters exposed to direct sunlight. cdc.govtandfonline.com The process is anticipated to proceed through a stepwise dealkylation, leading to the formation of diethyltin (B15495199), monoethyltin, and ultimately inorganic tin. tandfonline.com However, specific studies detailing the quantum yields, reaction rates, and precise transformation products of this compound under environmental UV conditions are not extensively detailed in the available literature.

Hydrolytic Degradation in Aquatic Systems: Mechanism and Products

In aquatic environments, this compound undergoes rapid hydrolysis to form the triethyltin cation, [(C₂H₅)₃Sn]⁺. This cation exists in a pH-dependent equilibrium with its corresponding hydroxide (B78521), triethyltin hydroxide ([(C₂H₅)₃SnOH]). cdc.gov The pKa for this equilibrium is approximately 6.81. cdc.gov This indicates that in typical environmental waters with a pH ranging from 5 to 9, both the cationic and the neutral hydroxide forms of triethyltin will be present. cdc.gov

It is crucial to distinguish this initial hydrolysis of the oxide from the degradation of the triethyltin moiety itself. The cleavage of the tin-carbon bonds by hydrolysis is not considered a significant environmental fate process under normal conditions. cdc.gov Therefore, while this compound does not persist in its original form in water, it is readily converted into the bioavailable triethyltin cation and hydroxide, which are the species that then undergo further environmental degradation.

Chemical Stability under Aerobic and Anaerobic Conditions

The primary degradation route for the triethyltin moiety in the environment is biological degradation. cdc.gov This process occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, mediated by microorganisms. researchgate.net The mechanism involves a sequential de-ethylation, where the triethyltin is progressively broken down into diethyltin (DET), then monoethyltin (MET), and finally to less toxic inorganic tin compounds. cdc.govtandfonline.com

While biodegradation is an established pathway for organotins, specific kinetic data, such as environmental half-lives for this compound under different redox conditions, are not well-documented in scientific literature. For the related compound tributyltin (TBT), studies have shown that aerobic degradation is generally faster than anaerobic degradation. researchgate.net For instance, in activated sludge experiments, TBT was shown to biodegrade via a sequential dealkylation process. nih.gov It is expected that triethyltin follows a similar pattern, but direct comparative stability studies are lacking.

Speciation and Advanced Analytical Methods for Environmental Monitoring (chemical fate focus)

Understanding the environmental fate of this compound requires the ability to measure the different chemical forms, or species, that it transforms into. The key species of interest are the parent triethyltin (TET) cation/hydroxide, and its degradation products: diethyltin (DET), monoethyltin (MET), and inorganic tin. cdc.govtandfonline.com Monitoring the relative concentrations of these species over time in various environmental compartments like water and sediment provides crucial insight into degradation pathways and persistence.

The analysis of organotin compounds at trace environmental levels requires highly sensitive and selective analytical methods. nih.gov A typical analytical workflow involves several steps:

Extraction : The organotin species are first extracted from the environmental matrix (e.g., water, sediment) using organic solvents or solid-phase extraction techniques.

Derivatization : For analysis by gas chromatography (GC), the polar organotin compounds must be converted into more volatile and thermally stable derivatives. This is commonly achieved through ethylation with sodium tetraethylborate or by forming alkyl derivatives using a Grignard reagent. nih.govpjoes.comlabrulez.com